(+)-Thalidomide - 2614-06-4

(+)-Thalidomide

Catalog Number: EVT-317629
CAS Number: 2614-06-4
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thalidomide appears as needles or white powder. (NTP, 1992)
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione is a dicarboximide that is isoindole-1,3(2H)-dione in which the hydrogen attached to the nitrogen is substituted by a 2,6-dioxopiperidin-3-yl group. It is a member of piperidones and a member of phthalimides.
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, thalidomide was withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of inflammatory disorders and cancers. Thalidomide displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action. Due to severe teratogenicity, pregnancy must be excluded before the start of treatment and patients must enrol in the THALIDOMID Risk Evaluation and Mitigation Strategy (REMS) program to ensure contraception adherence.
The physiologic effect of thalidomide is by means of Decreased Immunologically Active Molecule Activity.
Thalidomide and its analogues lenalidomide and pomalidomide are immunomodulatory and antineoplastic agents that are used in the therapy of multiple myeloma. These three agents are associated with a low rate of serum aminotransferase elevations during therapy and have been implicated in causing rare instances of clinically apparent liver injury which can be severe.
Thalidomide is a synthetic derivative of glutamic acid (alpha-phthalimido-glutarimide) with teratogenic, immunomodulatory, anti-inflammatory and anti-angiogenic properties. Thalidomide acts primarily by inhibiting both the production of tumor necrosis factor alpha (TNF-alpha) in stimulated peripheral monocytes and the activities of interleukins and interferons. This agent also inhibits polymorphonuclear chemotaxis and monocyte phagocytosis. In addition, thalidomide inhibits pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby inhibiting angiogenesis.
Thalidomide can cause developmental toxicity according to an independent committee of scientific and health experts.
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. Thalidomide displays immunosuppresive and anti-angiogenic activity. It inhibits release of tumor necrosis factor-alpha from monocytes, and modulates other cytokine action. [PubChem]
A piperidinyl isoindole originally introduced as a non-barbiturate hypnotic, but withdrawn from the market due to teratogenic effects. It has been reintroduced and used for a number of immunological and inflammatory disorders. Thalidomide displays immunosuppressive and anti-angiogenic activity. It inhibits release of TUMOR NECROSIS FACTOR-ALPHA from monocytes, and modulates other cytokine action.
Future Directions
  • Developing safer analogs: Designing thalidomide derivatives with improved safety profiles while retaining therapeutic efficacy. []
  • Understanding enantioselective mechanisms: Further elucidating the distinct biological activities of (+)-Thalidomide and (-)-Thalidomide. []

(-)-Thalidomide

Compound Description: (-)-Thalidomide is the enantiomer of (+)-Thalidomide, meaning they share the same chemical formula and connectivity but are mirror images of each other. While (+)-Thalidomide is generally associated with therapeutic effects, (-)-Thalidomide is known to be teratogenic, causing severe birth defects. This tragic historical event highlights the critical importance of understanding the distinct biological activities of individual enantiomers in drug development.

Lenalidomide

Compound Description: Lenalidomide is a derivative of Thalidomide, often referred to as an immunomodulatory drug (IMiD). It is significantly more potent than Thalidomide and exhibits improved side effect profiles. Lenalidomide is used to treat multiple myeloma and myelodysplastic syndromes, demonstrating its effectiveness in inhibiting tumor necrosis factor (TNF) production.

Pomalidomide

Compound Description: Pomalidomide is another immunomodulatory drug (IMiD) and a derivative of Thalidomide, similar to Lenalidomide. It is used in treating multiple myeloma, showcasing its ability to influence gene expression in myeloma cells. Pomalidomide shares structural similarities with Thalidomide but has distinct pharmacological properties, leading to different clinical applications and side effects.

CC-5013 and CC-4047

Compound Description: CC-5013 and CC-4047 are new Thalidomide derivatives classified as immunomodulatory drugs (IMiDs). These compounds are significantly more potent than Thalidomide, exhibiting up to 10,000 times greater potency. Studies indicate they induce apoptosis in lymphoma cells and, when combined with rituximab, demonstrate synergistic antitumor activity in severe combined immunodeficient mouse lymphoma models.

Source and Classification

Thalidomide is synthesized from natural amino acids, specifically L-glutamine, and phthalic anhydride. Its classification falls under the category of immunomodulatory agents due to its ability to modulate immune responses. Additionally, it is recognized for its anti-cancer properties, particularly in hematological malignancies.

Synthesis Analysis

The synthesis of (+)-Thalidomide can be achieved through various methods. One notable method involves a microwave-assisted green synthesis, which promotes efficiency and reduces environmental impact. This method utilizes a one-pot multicomponent system that combines cyclic anhydrides, glutamic acid, and ammonium chloride with 4-N,N-dimethylaminopyridine as a catalyst .

Key Steps in Synthesis

  1. Starting Materials: L-glutamine and phthalic anhydride are primary reactants.
  2. Reaction Conditions: The reaction typically occurs in polar aprotic solvents like pyridine or dimethyl sulfoxide at controlled temperatures (80-85 °C) for several hours.
  3. Yield: Efficient methods can achieve yields around 60-62% without the need for intermediate recovery .
Molecular Structure Analysis

The molecular structure of (+)-Thalidomide is represented by the formula C13_{13}H10_{10}N2_2O4_{4}. It features a glutarimide ring, which is critical for its biological activity. The structure can be described as follows:

  • Core Structure: Isoindoline-1,3-dione moiety.
  • Functional Groups: Contains an imide functional group that contributes to its reactivity and interaction with biological targets.

Structural Data

  • Molecular Weight: Approximately 258.23 g/mol.
  • 3D Conformation: The compound exhibits a specific stereochemistry that influences its biological activity.
Chemical Reactions Analysis

(+)-Thalidomide participates in various chemical reactions that alter its structure and enhance its therapeutic potential. Some significant reactions include:

  1. Substitution Reactions: Thalidomide can undergo nucleophilic substitutions to form various analogs with modified side chains, enhancing its pharmacological properties .
  2. Hydrolysis: Under specific conditions, thalidomide can hydrolyze to form other derivatives that may exhibit different biological activities.
  3. Formation of Derivatives: New compounds can be synthesized by modifying the glutarimide ring or substituting different aromatic groups .
Mechanism of Action

The mechanism of action of (+)-Thalidomide involves multiple pathways:

  1. Inhibition of Tumor Necrosis Factor-alpha (TNF-α): Thalidomide inhibits the production of TNF-α, a cytokine involved in systemic inflammation, thereby reducing inflammatory responses .
  2. Modulation of Immune Responses: It enhances T-cell responses and alters cytokine production profiles, contributing to its immunomodulatory effects.
  3. Anti-Angiogenic Properties: Thalidomide disrupts angiogenesis by inhibiting vascular endothelial growth factor (VEGF), which is crucial for tumor growth and metastasis.
Physical and Chemical Properties Analysis

Key Properties

  • Appearance: White crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Approximately 270 °C.
  • Stability: Thalidomide is stable under normal conditions but sensitive to light and moisture.

Analytical Data

  • Infrared Spectroscopy (IR): Shows characteristic peaks corresponding to imide carbonyls around 1726 cm1^{-1}.
  • Nuclear Magnetic Resonance (NMR): Provides insights into the structural environment of hydrogen atoms within the molecule.
Applications

(+)-Thalidomide has diverse applications in medicine:

  1. Cancer Treatment: Primarily used in multiple myeloma therapy due to its ability to inhibit tumor growth.
  2. Leprosy Treatment: Approved for managing complications associated with leprosy.
  3. Inflammatory Conditions: Investigated for use in treating inflammatory bowel diseases due to its immunomodulatory effects .
  4. Neuroprotective Research: Recent studies have explored thalidomide analogs as potential neuroprotective agents against neurodegenerative diseases by targeting cholinesterases and neuroinflammation .
Historical Context and Development of (+)-Thalidomide

Discovery and Initial Synthesis of Thalidomide Enantiomers

(+)-Thalidomide, chemically designated as (R)-thalidomide or the dextrorotatory enantiomer, was first synthesized in 1954 by chemists Wilhelm Kunz and Herbert Keller at the German pharmaceutical company Chemie Grünenthal. This compound originated as a by-product during research into glutamic acid derivatives, reflecting the prevalent industrial approach of synthesizing novel compounds first and identifying therapeutic applications afterward [2] [6]. The molecule is a racemic mixture, comprising equal parts of the biologically active (+)-(R) and (−)-(S) enantiomers. Thalidomide’s core structure integrates two cyclic imide groups—a phthalimide ring and a glutarimide ring—connected via an asymmetric carbon atom, which establishes its chiral properties [5] [6].

Initial pharmacological profiling in rodents indicated potent sedative effects with remarkably low acute toxicity. Unlike barbiturates, it showed no respiratory depression or addictive potential, leading to its 1957 market release in West Germany under the trade name Contergan. It was sold over-the-counter as a sedative and antiemetic [1] [6]. Critically, preclinical testing did not include teratogenicity studies, as regulatory standards in the 1950s did not mandate developmental toxicity assessments. Species-specific metabolic differences further obscured risks: rodents, used in early safety tests, metabolize thalidomide differently than primates and humans and are resistant to its teratogenic effects [7] [9].

Table 1: Key Events in Early Thalidomide Development

YearEvent
1953Initial synthesis by CIBA (Switzerland), then abandoned
1954Re-synthesized by Kunz & Keller at Grünenthal (Germany)
1956Market approval in Germany (North Rhine-Westphalia)
1957Launched as Contergan; OTC availability
1960Global sales peak: ~300 million tablets sold, generating 25 million DM [2]

The Thalidomide Tragedy: Teratogenicity and Sociopolitical Repercussions

The teratogenic catastrophe emerged between 1958–1961, when pediatricians Widukind Lenz (Germany) and William McBride (Australia) independently identified a surge in severe congenital malformations linked to maternal thalidomide use. Lenz confirmed his suspicion through epidemiological surveys revealing that 20% of mothers with affected infants had taken thalidomide during pregnancy; this rose to 50% upon direct questioning [1] [3]. McBride observed identical patterns in Sydney, associating thalidomide with limb defects [1] [7].

Thalidomide embryopathy manifested when exposure occurred between days 20–36 post-conception, coinciding with organogenesis. The drug caused phocomelia (limb truncation), amelia (complete limb absence), craniofacial defects (microtia, anotia), ocular anomalies, and visceral malformations affecting the heart, kidneys, and gastrointestinal tract [1] [7] [9]. An estimated 10,000–20,000 infants were affected globally; 40% died neonatally due to incompatible defects [2] [6] [7].

Table 2: Spectrum of Thalidomide-Induced Birth Defects

Affected SystemMalformationsIncidence
LimbsPhocomelia, amelia, syndactyly>80% of cases
CraniofacialMicrotia/anotia, facial palsy, ocular coloboma50–60%
VisceralCardiac septal defects, renal agenesis, gastrointestinal atresia30–45%
Nervous SystemAutism, intellectual disability (rare)<5%

Grünenthal withdrew thalidomide in November 1961, but sociopolitical fallout was immediate and enduring. Criminal proceedings in Germany (1968–1970) accused nine company executives of negligent homicide and injury. The trial concluded without convictions, deeming individual culpability "low" despite the devastation [2]. Compensation frameworks emerged, such as Germany’s Contergan Foundation (funded by Grünenthal and the government), though global restitution remained inconsistent [2] [7]. Public outrage catalyzed patient-rights movements, exemplified by the UK’s Thalidomide Society, which advocated for survivors facing lifelong disabilities and premature aging complications like osteoarthritis [7]. Tragically, a second generation of thalidomide survivors emerged in Brazil in the 2000s due to unregulated leprosy treatment, underscoring ongoing regulatory failures [7] [9].

Properties

CAS Number

2614-06-4

Product Name

(+)-Thalidomide

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)

InChI Key

UEJJHQNACJXSKW-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
In water, approximately 2X10-4 mol/L; 45-60 mg/L at 25 °C
Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene.
Very soluble in dioxane, pyridine
2.55e+00 g/L

Synonyms

(R)-(+)-2-(2,6-Dioxo-3-piperidinyl)-1H-iso-indole-1,3(2H)-dione; (R)-Thalidomide; NSC 91729;

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.